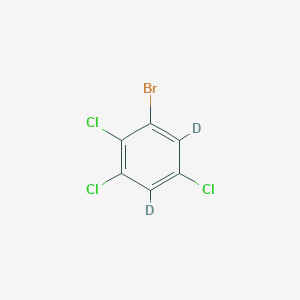

1-Bromo-2,3,5-trichlorobenzene-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H2BrCl3 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-bromo-2,3,5-trichloro-4,6-dideuteriobenzene |

InChI |

InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H/i1D,2D |

InChI Key |

WOIGJFAVHOCDDW-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)Br)[2H])Cl |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,5-trichlorobenzene-d2: Synthesis, Properties, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,3,5-trichlorobenzene-d2, a deuterated aromatic compound primarily utilized as an internal standard in quantitative analytical methods. The document details its chemical and physical properties, outlines a plausible synthetic route, and provides an exemplary experimental protocol for its application in gas chromatography-mass spectrometry (GC-MS).

Core Compound Properties

This compound is the deuterium-labeled form of 1-Bromo-2,3,5-trichlorobenzene. The incorporation of two deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for isotope dilution mass spectrometry.[1] This technique is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of quantitative analyses.[2]

| Property | Value |

| Chemical Formula | C₆D₂BrCl₃ |

| Molecular Weight | 262.35 g/mol [3] |

| CAS Number | 1219803-86-7[3] |

| Appearance | Typically a solid |

| Synonyms | 2,3,5-Trichlorobromobenzene-d2[1] |

Synthesis of this compound

The synthesis of this compound can be conceptualized in two main stages: the synthesis of the non-deuterated precursor, 1-Bromo-2,3,5-trichlorobenzene, followed by a deuteration step.

Part 1: Synthesis of 1-Bromo-2,3,5-trichlorobenzene (Non-Deuterated)

A common route to polysubstituted benzene (B151609) rings is through Sandmeyer-type reactions from an appropriately substituted aniline.

Experimental Protocol:

-

Diazotization of 2,4,5-trichloroaniline (B140166): To a solution of 2,4,5-trichloroaniline in a mixture of hydrobromic acid and water, cooled to 0-5 °C, a solution of sodium nitrite (B80452) in water is added dropwise. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a heated solution of copper(I) bromide in hydrobromic acid. The reaction is typically heated to initiate the decomposition of the diazonium salt and the substitution with bromine.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layer is washed with aqueous sodium hydroxide (B78521) solution to remove acidic impurities, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure 1-Bromo-2,3,5-trichlorobenzene.

Part 2: Deuteration

The deuteration of the aromatic ring can be achieved through an H-D exchange reaction, often catalyzed by a strong acid or a metal catalyst in the presence of a deuterium source like heavy water (D₂O).[4]

Experimental Protocol:

-

Reaction Setup: 1-Bromo-2,3,5-trichlorobenzene is dissolved in a suitable solvent and placed in a high-pressure reactor with a deuterium source, such as D₂O, and a catalyst (e.g., platinum on alumina).

-

H-D Exchange: The reactor is sealed and heated to a high temperature under pressure to facilitate the exchange of the two hydrogen atoms on the benzene ring with deuterium atoms. The reaction is monitored for the desired level of deuteration.

-

Purification: After the reaction, the organic and aqueous layers are separated. The organic layer containing the deuterated product is washed, dried, and the solvent is evaporated. The final product, this compound, is then purified using techniques like column chromatography to ensure high isotopic and chemical purity.

Caption: Synthetic pathway for this compound.

Application as an Internal Standard in GC-MS Analysis

Deuterated internal standards are invaluable in quantitative mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving data reliability.[5][6]

Experimental Protocol for Quantification of a Target Analyte

This protocol describes a general workflow for the quantification of a hypothetical target analyte using this compound as an internal standard.

-

Preparation of Standard Solutions:

-

A primary stock solution of the target analyte is prepared in a suitable solvent.

-

A primary stock solution of this compound is prepared.

-

A series of calibration standards are prepared by diluting the analyte stock solution and spiking each with a constant, known concentration of the internal standard.

-

-

Sample Preparation:

-

To each unknown sample, a precise volume of the internal standard stock solution is added at the beginning of the sample preparation process (e.g., before extraction).

-

The samples are then subjected to the appropriate extraction and clean-up procedures.

-

-

GC-MS Analysis:

-

The prepared standards and samples are injected into the GC-MS system.

-

The instrument is operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve using the measured peak area ratios.

-

Caption: Workflow for quantitative analysis using an internal standard.

Suppliers

A number of chemical suppliers offer this compound for research purposes. These include, but are not limited to:

It is recommended to request a certificate of analysis from the supplier to verify the chemical and isotopic purity of the compound before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. tn-sanso.co.jp [tn-sanso.co.jp]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Proposed Synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed synthetic pathway for 1-Bromo-2,3,5-trichlorobenzene-d2. As of the date of this publication, a specific, peer-reviewed synthesis for this deuterated compound has not been identified in the public domain. The following protocol is a scientifically-grounded projection based on established methodologies for aromatic deuteration and Sandmeyer reactions.

Introduction

This compound is a deuterated analog of 1-bromo-2,3,5-trichlorobenzene. The incorporation of deuterium (B1214612) isotopes can be a valuable tool in drug discovery and development, primarily for use as an internal standard in quantitative bioanalysis via mass spectrometry and in metabolic studies to probe kinetic isotope effects. This guide details a proposed two-step synthesis for this compound, commencing with the regioselective deuteration of 2,3,5-trichloroaniline (B102128), followed by a Sandmeyer reaction to introduce the bromo substituent.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Step 1: Hydrogen-Deuterium Exchange. Regioselective deuteration of 2,3,5-trichloroaniline at the positions ortho and para to the amino group (positions 4 and 6) via an acid-catalyzed hydrogen-deuterium (H/D) exchange.

-

Step 2: Sandmeyer Reaction. Conversion of the amino group of the deuterated intermediate (2,3,5-trichloroaniline-4,6-d2) to a bromo group using copper(I) bromide.[1]

The overall proposed reaction scheme is presented below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Trichloroaniline-4,6-d2

This procedure is adapted from established methods for the regioselective deuteration of anilines.[2][3]

Materials:

-

2,3,5-Trichloroaniline

-

Deuterium chloride (DCl, 35 wt. % in D₂O)

-

Deuterium oxide (D₂O)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a sealed reaction vessel, add 2,3,5-trichloroaniline (1.0 eq).

-

Add deuterium oxide (D₂O) to form a suspension.

-

Carefully add deuterium chloride (DCl, 1.0 eq) to the mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons at the 4 and 6 positions.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral to slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2,3,5-trichloroaniline-4,6-d2.

-

The crude product may be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on general procedures for the Sandmeyer reaction.[1][4]

Materials:

-

2,3,5-Trichloroaniline-4,6-d2

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (B78521) (NaOH), 5% aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a flask, suspend 2,3,5-trichloroaniline-4,6-d2 (1.0 eq) in a mixture of hydrobromic acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers sequentially with water, 5% aqueous sodium hydroxide, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

| Parameter | Step 1: Deuteration | Step 2: Sandmeyer Reaction |

| Starting Material | 2,3,5-Trichloroaniline | 2,3,5-Trichloroaniline-4,6-d2 |

| Key Reagents | DCl, D₂O | NaNO₂, CuBr, HBr |

| Solvent | D₂O | Water, HBr |

| Reaction Temperature | 80-100 °C | 0-5 °C then 60 °C |

| Reaction Time | 24-48 hours | 2-3 hours |

| Hypothetical Yield | >90% | 70-85% |

| Product Purity | >95% (after purification) | >98% (after purification) |

Mandatory Visualization

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Figure 2: Detailed workflow for the proposed synthesis.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

Technical Guide: Certificate of Analysis for 1-Bromo-2,3,5-trichlorobenzene-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and analytical methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, 1-Bromo-2,3,5-trichlorobenzene-d2. This compound is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1][2]

Compound Information

| Parameter | Value |

| Product Name | This compound |

| Synonyms | 2,3,5-Trichlorobromobenzene-d2 |

| CAS Number | 1219803-86-7[2] |

| Molecular Formula | C₆D₂BrCl₃[2] |

| Molecular Weight | 262.36 g/mol [2] |

| Structure | A deuterated form of 1-Bromo-2,3,5-trichlorobenzene |

Quantitative Data Summary

The following table summarizes the typical analytical results found on a Certificate of Analysis for this product.

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity (by GC-MS) | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | ≥ 98.0 atom % D | 99.2 atom % D |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| Solubility | Soluble in Chloroform, Methanol | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

-

Instrumentation : A standard gas chromatograph coupled with a mass spectrometer detector.

-

Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 15°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Injection : 1 µL of a 1 mg/mL solution in hexane, splitless injection.

-

MS Detection : Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 350.

-

Data Analysis : Purity is determined by the area percentage of the main peak in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Isotopic Enrichment

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterochloroform (CDCl₃).

-

¹H NMR :

-

A standard proton spectrum is acquired to confirm the absence or significant reduction of signals corresponding to the deuterated positions.

-

The chemical shifts, splitting patterns, and integration of the remaining protons are compared to the reference spectrum of the non-deuterated analog.[3]

-

-

²H NMR (Deuterium NMR) :

-

A deuterium (B1214612) spectrum is acquired to confirm the presence and position of the deuterium labels.

-

-

¹³C NMR :

-

A proton-decoupled carbon spectrum is acquired to confirm the carbon skeleton of the molecule.[4]

-

-

Data Analysis : The structure is confirmed by comparing the observed spectra with known data for 1-bromo-2,3,5-trichlorobenzene. Isotopic enrichment is estimated from the reduction in the integral of the corresponding proton signals in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Pattern Verification

-

Instrumentation : A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Source : Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Introduction : Direct infusion or via LC/GC.

-

Data Acquisition : The mass spectrum is acquired in the appropriate mass range to observe the molecular ion cluster.

-

Data Analysis : The observed mass of the molecular ion is compared to the calculated theoretical mass. The isotopic distribution pattern, which is characteristic due to the presence of bromine and chlorine isotopes, is analyzed to confirm the elemental composition.[5][6]

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-BROMO-2,3,5-TRICHLOROBENZENE(81067-38-1) 1H NMR [m.chemicalbook.com]

- 4. 1-Bromo-2,3-dichlorobenzene(56961-77-4) 13C NMR [m.chemicalbook.com]

- 5. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 6. CEJ Vol.7-No.2 No.7-20 [edu.utsunomiya-u.ac.jp]

Methodological & Application

Application Notes and Protocols for 1-Bromo-2,3,5-trichlorobenzene-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise quantification of organic molecules by mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. 1-Bromo-2,3,5-trichlorobenzene-d2 is the deuterium-labeled analogue of 1-Bromo-2,3,5-trichlorobenzene and serves as an excellent internal standard for the quantitative analysis of halogenated aromatic compounds and other semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its chemical and physical properties closely mimic those of the target analytes, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis. This minimizes variations in the analytical process, leading to improved precision and accuracy.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in a representative analytical method for the determination of chlorinated benzenes in environmental samples.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆D₂BrCl₃ |

| Molecular Weight | 262.36 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile, and dichloromethane (B109758). |

(Note: The molecular weight is for the deuterated compound. Properties of the non-deuterated form, 1-Bromo-2,3,5-trichlorobenzene, include a molecular weight of 260.3 g/mol .)

Application: Quantitative Analysis of Chlorinated Benzenes in Water by GC-MS

This protocol outlines a method for the determination of chlorinated benzenes in water samples using this compound as an internal standard.

Experimental Protocol

1. Reagents and Standards

-

Solvents: HPLC-grade or equivalent methanol, dichloromethane, and hexane.

-

Reagent Water: Deionized water, free of interfering substances.

-

Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4 hours to remove organic contaminants.

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): ACS grade, baked at 400°C for 4 hours.

-

Stock Standard Solution of Analytes: 1000 µg/mL of each target chlorinated benzene (B151609) in methanol.

-

Internal Standard Stock Solution: 1000 µg/mL of this compound in methanol.

-

Working Standard Solutions: Prepared by diluting the stock solutions in methanol to the desired concentrations for calibration.

-

Internal Standard Spiking Solution: A dilution of the internal standard stock solution in methanol to a concentration of 5 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction)

-

Collect a 1-liter water sample in a clean glass bottle.

-

Add 10 µL of the 5 µg/mL internal standard spiking solution to the water sample, resulting in a final concentration of 50 ng/L of this compound.

-

Add 60 g of NaCl to the sample and shake to dissolve. This increases the extraction efficiency by "salting out" the organic analytes.

-

Transfer the sample to a 2-liter separatory funnel.

-

Add 60 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, collecting the organic layers in the same flask.

-

Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150°C.

-

MS Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

4. Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 1,2-Dichlorobenzene | 146 | 148 | 111 |

| 1,3-Dichlorobenzene | 146 | 148 | 111 |

| 1,4-Dichlorobenzene | 146 | 148 | 111 |

| 1,2,4-Trichlorobenzene | 180 | 182 | 145 |

| 1,2,3-Trichlorobenzene | 180 | 182 | 145 |

| 1,3,5-Trichlorobenzene | 180 | 182 | 145 |

| This compound (IS) | 262 | 260 | 181 |

5. Calibration and Quantification

-

Prepare a series of calibration standards containing the target analytes at concentrations ranging from 10 to 1000 ng/L.

-

Spike each calibration standard with the internal standard at a constant concentration (50 ng/L).

-

Analyze the calibration standards using the GC-MS method described above.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

The concentration of the analytes in the samples is determined using the generated calibration curve.

Data Presentation

Table 1: Representative GC-MS Retention Times

| Compound | Retention Time (min) |

| 1,2-Dichlorobenzene | 8.52 |

| 1,3-Dichlorobenzene | 8.75 |

| 1,4-Dichlorobenzene | 8.91 |

| 1,3,5-Trichlorobenzene | 10.23 |

| 1,2,4-Trichlorobenzene | 10.56 |

| 1,2,3-Trichlorobenzene | 10.98 |

| This compound (IS) | 12.45 |

| (Note: Retention times are representative and may vary depending on the specific instrument and conditions.) |

Table 2: Method Performance Data (Hypothetical)

| Parameter | 1,2,4-Trichlorobenzene | 1,3,5-Trichlorobenzene |

| Linearity (R²) | 0.9992 | 0.9995 |

| Method Detection Limit (MDL) (ng/L) | 2.5 | 2.8 |

| Limit of Quantification (LOQ) (ng/L) | 8.3 | 9.3 |

| Recovery (%) at 50 ng/L | 98 ± 5 | 102 ± 6 |

| Precision (RSD %) at 50 ng/L | 4.8 | 5.2 |

| (Note: This data is hypothetical and for illustrative purposes only. Actual performance may vary.) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Caption: Experimental workflow for the quantitative analysis of chlorinated benzenes.

Logical Relationship of Internal Standard Method

This diagram illustrates the principle of the internal standard method for quantitative analysis.

Caption: Principle of the internal standard method.

References

Application Note: High-Throughput Analysis of Halogenated Environmental Contaminants Using 1-Bromo-2,3,5-trichlorobenzene-d2 as an Internal Standard by GC/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of halogenated organic compounds in environmental matrices using Gas Chromatography-Mass Spectrometry (GC/MS). The protocol utilizes 1-Bromo-2,3,5-trichlorobenzene-d2 as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis. This deuterated standard is particularly well-suited for the analysis of brominated and chlorinated aromatic compounds due to its chemical similarity and distinct mass-to-charge ratio.

Introduction

The accurate quantification of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other halogenated benzenes, is crucial for environmental monitoring and human health risk assessment. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the separation and detection of these compounds. The use of a stable isotope-labeled internal standard is essential to compensate for potential analyte losses during sample extraction, cleanup, and injection, as well as for variations in instrument response.[1] this compound is an ideal internal standard for this purpose as its physical and chemical properties closely mimic those of many halogenated target analytes, while its deuterium (B1214612) labeling allows for clear differentiation in the mass spectrometer.[1]

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction for Water Samples

-

Sample Collection: Collect 1 L water samples in amber glass bottles.

-

Internal Standard Spiking: Spike each sample with a known concentration of this compound solution in a suitable solvent (e.g., acetone (B3395972) or methanol). A typical spiking level is 50 ng/L.

-

Extraction:

-

Transfer the spiked water sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane (B109758) (DCM) or a similar extraction solvent.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the lower organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

-

Drying and Concentration:

-

Pass the combined organic extracts through a glass column containing anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Further concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

-

Final Sample: Transfer the final extract to a GC vial for analysis.

GC/MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for specific analytes and matrices.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 60°C, hold for 2 min; ramp to 180°C at 15°C/min; ramp to 300°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | |

| This compound | m/z 262 (quantifier), 260, 181 (qualifiers) |

| Target Analytes | To be determined based on specific compounds of interest |

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of target analytes. The following tables provide example data for a calibration curve and the analysis of spiked samples.

Table 1: Example Calibration Curve for a Target Analyte (e.g., 1,2,4-Trichlorobenzene)

| Calibration Level | Analyte Concentration (ng/L) | Analyte Peak Area | Internal Standard Peak Area | Response Factor |

| 1 | 5 | 15,234 | 150,123 | 0.101 |

| 2 | 10 | 31,056 | 152,345 | 0.204 |

| 3 | 25 | 76,987 | 151,876 | 0.507 |

| 4 | 50 | 155,432 | 153,210 | 1.014 |

| 5 | 100 | 308,765 | 152,987 | 2.018 |

| R² | 0.9995 |

Table 2: Example Quantitative Data for Spiked Water Samples

| Sample ID | Spiked Concentration (ng/L) | Calculated Concentration (ng/L) | Recovery (%) |

| Sample 1 | 20 | 19.2 | 96 |

| Sample 2 | 20 | 20.5 | 102.5 |

| Sample 3 | 20 | 18.8 | 94 |

| Average | 19.5 | 97.5 | |

| RSD (%) | 4.4 | 4.4 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.

Caption: Experimental workflow for GC/MS analysis.

Caption: Logic of internal standard calibration.

Conclusion

The use of this compound as an internal standard provides a reliable method for the quantitative analysis of halogenated organic compounds by GC/MS. This approach effectively corrects for variations in sample preparation and instrument response, leading to high accuracy and precision. The detailed protocol and example data presented in this application note can be adapted for the analysis of a wide range of environmental contaminants in various matrices.

References

Application Note: High-Throughput Analysis of Environmental Contaminants and Drug Metabolites using 1-Bromo-2,3,5-trichlorobenzene-d2 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of halogenated organic compounds in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard, 1-Bromo-2,3,5-trichlorobenzene-d2, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides a representative protocol for the analysis of structurally similar compounds, such as brominated flame retardants and polychlorinated biphenyls (PCBs), applicable to both environmental monitoring and drug metabolism studies.

Introduction

Quantitative analysis by LC-MS is a powerful technique in environmental science and pharmaceutical development. However, complex sample matrices can often lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the gold standard for mitigating these matrix effects. This compound is a deuterated analog of 1-bromo-2,3,5-trichlorobenzene, making it an ideal internal standard for the analysis of a wide range of halogenated organic pollutants and metabolites. Its physicochemical properties are nearly identical to the non-deuterated form, ensuring it behaves similarly throughout the entire analytical process, from extraction to ionization.

Experimental Protocols

This section outlines a representative protocol for the analysis of halogenated organic compounds using this compound as an internal standard. This protocol is a composite based on methods for structurally similar analytes and should be optimized for specific applications.

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

-

Sample Collection: Collect 500 mL of the water sample in a clean glass container.

-

Fortification: Spike the sample with a known concentration of this compound solution (e.g., 50 ng/L).

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the analytes and the internal standard with 10 mL of dichloromethane.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase for LC-MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Gradient | 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The following are representative MRM transitions. Actual transitions must be optimized for the specific analytes of interest.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Analyte 1 (e.g., a tribrominated benzene) | 312.8 | 233.9 | 0.1 | 30 | 20 |

| Analyte 2 (e.g., a tetrachlorobiphenyl) | 291.9 | 221.9 | 0.1 | 35 | 25 |

| This compound (IS) | 261.8 | 181.9 | 0.1 | 30 | 22 |

Data Presentation

The use of this compound as an internal standard is expected to yield excellent linearity and sensitivity. The following tables present typical quantitative performance data that should be achievable. Disclaimer: These are representative values and must be experimentally determined for each specific assay.

Typical Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Analyte 1 | 0.1 - 100 | > 0.995 |

| Analyte 2 | 0.1 - 100 | > 0.995 |

Typical Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Analyte 1 | 0.03 | 0.1 |

| Analyte 2 | 0.04 | 0.1 |

Mandatory Visualizations

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Logical workflow for LC-MS method development.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of halogenated organic compounds in complex matrices by LC-MS. Its properties as a stable isotope-labeled standard make it an excellent choice for correcting matrix effects and other analytical variabilities, which is essential for robust and high-quality data in both environmental analysis and drug development. The representative protocol provided here serves as a strong starting point for method development and can be adapted to a wide range of specific applications.

Application Notes and Protocols: Preparation of 1-Bromo-2,3,5-trichlorobenzene-d2 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterated analog of 1-bromo-2,3,5-trichlorobenzene. Due to its chemical similarity to the non-deuterated form and its distinct mass, it is an ideal internal standard for quantitative analysis in complex matrices.[1][2] The use of a deuterated internal standard is a robust method in analytical chemistry, particularly in mass spectrometry-based assays such as GC-MS and LC-MS, as it accurately corrects for variations during sample preparation and analysis.[1] This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring accuracy and consistency in experimental workflows.

Materials and Safety

Materials and Reagents

| Material/Reagent | Grade/Specification | Recommended Supplier |

| This compound | ≥98% isotopic purity | LGC Standards, CDN Isotopes |

| Methanol (B129727) | HPLC or LC-MS grade, anhydrous | Sigma-Aldrich, Fisher Scientific |

| Class A Volumetric Flasks | Various sizes (e.g., 1 mL, 10 mL, 50 mL) | VWR, Corning |

| Calibrated Analytical Balance | Readability to at least 0.01 mg | Mettler Toledo, Sartorius |

| Micropipettes | Calibrated, various volumes | Eppendorf, Gilson |

| Amber Glass Vials with PTFE-lined caps | For storage | Wheaton, Agilent Technologies |

Safety Precautions

1-Bromo-2,3,5-trichlorobenzene and its analogs are halogenated aromatic compounds and should be handled with care in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[3][4] Avoid inhalation of dust or vapors and contact with skin and eyes.[3][4] In case of exposure, follow the safety data sheet (SDS) guidelines. Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[5]

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound.

Pre-Preparation Steps

-

Equilibration: Allow the container of this compound and the solvent (methanol) to equilibrate to room temperature before opening to prevent condensation.

-

Glassware Cleaning: Ensure all glassware is scrupulously clean and dry. It is recommended to rinse with the solvent to be used.

Weighing and Dissolution

-

Tare the Balance: Place a clean, dry weighing boat on the calibrated analytical balance and tare it.

-

Weigh the Standard: Accurately weigh approximately 1.0 mg of this compound. Record the exact weight to four decimal places (e.g., 1.XXXX mg).

-

Transfer to Volumetric Flask: Carefully transfer the weighed standard into a 1.0 mL Class A volumetric flask.

-

Initial Dissolution: Add a small amount of methanol (approximately 0.5 mL) to the flask to dissolve the solid.[3] Gently swirl the flask to ensure complete dissolution. If necessary, sonicate for a few minutes to aid dissolution.[3]

-

Dilute to Volume: Once the solid is completely dissolved, add methanol dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.[3]

Storage and Handling of the Stock Solution

-

Labeling: Clearly label the vial containing the stock solution with the compound name, concentration, solvent, preparation date, and your initials.

-

Storage: For long-term storage, it is recommended to store the stock solution at -20°C in a tightly sealed amber glass vial to prevent solvent evaporation and degradation from light.[3] For short-term use, storage at 4°C is acceptable.[3]

-

Equilibration Before Use: Before preparing working solutions, allow the stock solution to warm to room temperature to ensure accurate volume transfer.[3]

Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution to the desired concentrations for constructing calibration curves or for spiking into samples.

Example: Preparation of a 10 µg/mL Working Solution

-

Select Glassware: Use a clean 1.0 mL Class A volumetric flask.

-

Transfer Stock Solution: Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL primary stock solution into the 1.0 mL volumetric flask.

-

Dilute to Volume: Add methanol to the flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap and invert the flask multiple times to ensure a homogenous solution.

-

Storage: Store the working solution under the same conditions as the primary stock solution. It is often recommended to prepare fresh working solutions as needed, especially at low concentrations.[3]

Quantitative Data Summary

| Parameter | Value/Recommendation |

| Primary Stock Solution Concentration | 1.0 mg/mL |

| Recommended Solvent | Methanol (HPLC or LC-MS grade) |

| Weighing Accuracy | ± 0.01 mg |

| Volumetric Glassware | Class A |

| Long-Term Storage Temperature | -20°C |

| Short-Term Storage Temperature | 4°C |

| Container for Storage | Amber glass vials with PTFE-lined caps |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

Caption: Workflow for stock solution preparation.

References

Application Notes and Protocols for the Use of 1-Bromo-2,3,5-trichlorobenzene-d2 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Bromo-2,3,5-trichlorobenzene-d2 as a surrogate standard in the analysis of environmental samples for persistent organic pollutants (POPs), with a focus on polybrominated diphenyl ethers (PBDEs).

Introduction

This compound is the deuterated form of 1-bromo-2,3,5-trichlorobenzene.[1] Its deuteration makes it an ideal surrogate standard for isotope dilution mass spectrometry (IDMS) techniques in environmental analysis.[1] When added to a sample prior to extraction and analysis, it allows for the accurate quantification of target analytes by correcting for losses during sample preparation and for matrix effects that can suppress or enhance instrument response.[2][3] This compound is particularly suited for the analysis of brominated flame retardants (BFRs) due to its structural similarities.

Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to the sample at the beginning of the analytical process. The underlying assumption is that the labeled standard will behave identically to the native analytes of interest throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, regardless of incomplete recovery or matrix-induced signal variations.

Quantitative Data and Performance Criteria

The use of surrogate standards is a critical component of quality assurance and quality control (QA/QC) in environmental laboratories. The recovery of the surrogate standard is a key indicator of the performance of the analytical method for each individual sample. While specific performance data for this compound is not extensively published, the following tables summarize typical acceptance criteria for surrogate recoveries in the analysis of persistent organic pollutants in various environmental matrices, based on established methods like EPA Method 1614A and general laboratory quality control guidelines.[4]

Table 1: Typical Surrogate Recovery Acceptance Criteria for PBDE Analysis

| Matrix | Surrogate Recovery Limit |

| Water | 70 - 130% |

| Soil/Sediment | 60 - 140% |

| Biota (e.g., Fish Tissue) | 50 - 150% |

Table 2: Typical Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Selected PBDEs using Isotope Dilution GC-MS

| Analyte (PBDE Congener) | Typical MDL (ng/g dry weight) | Typical LOQ (ng/g dry weight) |

| BDE-47 | 0.01 - 0.1 | 0.03 - 0.3 |

| BDE-99 | 0.01 - 0.1 | 0.03 - 0.3 |

| BDE-153 | 0.02 - 0.2 | 0.06 - 0.6 |

| BDE-183 | 0.05 - 0.5 | 0.15 - 1.5 |

| BDE-209 | 0.1 - 1.0 | 0.3 - 3.0 |

Note: MDLs and LOQs are highly matrix-dependent and instrument-specific. The values presented are for illustrative purposes and represent a range commonly achieved in environmental laboratories.

Experimental Protocols

The following protocols are generalized procedures for the analysis of PBDEs in soil/sediment and fish tissue, incorporating this compound as a surrogate standard.

Protocol 1: Analysis of PBDEs in Soil and Sediment Samples

1. Sample Preparation and Spiking:

-

Homogenize the soil/sediment sample.

-

Weigh approximately 10 g of the homogenized sample into an extraction thimble.

-

Spike the sample with a known amount of this compound solution. A typical spiking level is 5-10 ng.

2. Extraction:

-

Perform Soxhlet extraction for 16-24 hours using a 1:1 mixture of hexane (B92381) and acetone.

-

Alternatively, use Pressurized Liquid Extraction (PLE) with appropriate solvents and conditions.

3. Extract Cleanup:

-

Concentrate the extract to approximately 1-2 mL.

-

Perform a multi-step cleanup using a layered silica (B1680970) gel column. The column can be prepared with layers of neutral silica, acidic silica (40% H₂SO₄ w/w), and basic silica.

-

Elute the PBDEs from the column with hexane and dichloromethane.

-

For samples with high sulfur content, a copper powder treatment step may be necessary prior to the silica gel cleanup.

4. Final Concentration and Internal Standard Addition:

-

Concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

Add a known amount of an instrument internal standard (e.g., ¹³C-labeled PCB) just prior to analysis to correct for instrument variability.

5. Instrumental Analysis (GC-MS/MS):

-

Analyze the final extract using a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

GC Conditions (Typical):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Injector Temperature: 280 °C

-

Oven Program: 100 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Monitor specific precursor-to-product ion transitions for each PBDE congener and the surrogate standard.

-

Protocol 2: Analysis of PBDEs in Fish Tissue Samples

1. Sample Preparation and Spiking:

-

Homogenize the fish tissue sample.

-

Mix approximately 5 g of the homogenized tissue with anhydrous sodium sulfate (B86663) to create a dry, free-flowing powder.

-

Spike the sample with a known amount of this compound solution.

2. Extraction:

-

Perform Soxhlet extraction for 16-24 hours with a suitable solvent mixture such as dichloromethane/hexane.

3. Lipid Removal and Cleanup:

-

Concentrate the extract.

-

Remove lipids using gel permeation chromatography (GPC).

-

Further cleanup the extract using a Florisil® or multi-layered silica gel column as described in Protocol 1.

4. Final Concentration and Internal Standard Addition:

-

Follow the same procedure as in Protocol 1.

5. Instrumental Analysis (GC-MS/MS):

-

Follow the same instrumental conditions as in Protocol 1.

Visualizations

Caption: General analytical workflow for POPs analysis.

Caption: Detailed experimental workflow for soil analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Laboratory Quality Control - Surrogate Recovery : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]

- 3. Why do you use surrogates? | Torrent Laboratory [torrentlab.com]

- 4. Ground-Water Quality Data in the Southern Sacramento Valley, California, 2005âResults from the California GAMA Program [pubs.usgs.gov]

Quantitative Analysis of Persistent Organic Pollutants Using 1-Bromo-2,3,5-trichlorobenzene-d2 as an Internal Standard

Application Note

Introduction

The accurate quantification of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs), organochlorine pesticides (OCPs), and brominated flame retardants (BFRs), in environmental and biological matrices is critical for assessing environmental contamination and human exposure. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for these analyses due to its high sensitivity and selectivity. The use of isotopically labeled internal standards is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation, extraction efficiency, and instrument response.[1] 1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterated compound suitable for use as an internal standard in the analysis of various halogenated aromatic compounds due to its structural similarity and distinct mass-to-charge ratio.

This application note provides a detailed protocol for the quantitative analysis of selected POPs in a soil matrix using this compound as an internal standard with analysis by GC-MS.

Principle

The isotope dilution technique is employed for quantification. A known amount of the internal standard (this compound) is added to the sample prior to extraction and cleanup. The native analytes and the internal standard are extracted and analyzed by GC-MS. The concentration of the target analytes is determined by comparing the response of the native analyte to that of the isotopically labeled internal standard. This approach effectively compensates for losses during sample processing and variations in instrument performance.

Application

This method is applicable to the trace-level quantification of halogenated POPs in complex matrices such as soil, sediment, and biological tissues. It is particularly relevant for environmental monitoring, food safety testing, and toxicological research.

Materials and Reagents

-

Solvents: Hexane (B92381), Dichloromethane (DCM), Acetone (pesticide residue grade or equivalent)

-

Standards:

-

Native POPs calibration standards (e.g., PCB congeners, OCPs)

-

This compound internal standard solution (e.g., 1 µg/mL in nonane)

-

-

Solid Phase Extraction (SPE) Cartridges: Florisil® or silica (B1680970) gel cartridges for cleanup

-

Drying Agent: Anhydrous sodium sulfate (B86663)

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, round-bottom flasks, Kuderna-Danish (K-D) concentrator

Experimental Protocol

Sample Preparation and Extraction

-

Sample Homogenization: Homogenize the soil sample to ensure uniformity. Determine the percent moisture content of a separate subsample to report results on a dry weight basis.

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil sample into a beaker. Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Extraction:

-

Mix the spiked sample with anhydrous sodium sulfate to create a free-flowing powder.

-

Transfer the mixture to a Soxhlet extraction thimble.

-

Extract the sample for 12-18 hours with a 1:1 (v/v) mixture of hexane and acetone.

-

-

Concentration: Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus.

Extract Cleanup

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Florisil®) with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute the analytes with a suitable solvent mixture (e.g., hexane/DCM). Collect the eluate.

-

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

GC Conditions (Typical):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 280°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Data Analysis and Quantification

-

Calibration: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the this compound internal standard. Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio.

-

Quantification: Calculate the concentration of each analyte in the sample extract using the calibration curve. The final concentration in the original sample is then calculated by accounting for the initial sample weight and any dilution factors.

Data Presentation

Table 1: GC-MS SIM Parameters for Target Analytes and Internal Standard

| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |

| Hexachlorobenzene | 284 | 286, 249 |

| PCB 153 | 360 | 362, 290 |

| p,p'-DDE | 318 | 316, 246 |

| This compound (IS) | 262 | 264, 182 |

Table 2: Hypothetical Calibration Data

| Analyte | Concentration Range (ng/mL) | R² of Calibration Curve |

| Hexachlorobenzene | 0.5 - 100 | 0.9992 |

| PCB 153 | 0.5 - 100 | 0.9989 |

| p,p'-DDE | 0.5 - 100 | 0.9995 |

Table 3: Hypothetical Recovery and Quantification Data in Spiked Soil Sample

| Analyte | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |

| Hexachlorobenzene | 10 | 9.2 | 92 |

| PCB 153 | 10 | 9.8 | 98 |

| p,p'-DDE | 10 | 8.9 | 89 |

| This compound (IS) | 10 | N/A | 95 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of POPs.

Caption: Data analysis workflow for isotope dilution quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of persistent organic pollutants in complex matrices by GC-MS. This approach effectively corrects for analytical variability, leading to high accuracy and precision in the final results. The detailed protocol and methodologies presented can be adapted for a wide range of halogenated environmental contaminants.

References

Application Note: High-Throughput Analysis of Halogenated Pharmaceuticals in Human Plasma Using 1-Bromo-2,3,5-trichlorobenzene-d2 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of a hypothetical halogenated pharmaceutical compound, "Halogena-X," in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, 1-Bromo-2,3,5-trichlorobenzene-d2 is employed as an internal standard. This deuterated standard effectively compensates for variations in sample preparation and instrument response, making it ideal for high-throughput bioanalytical workflows in drug development. The protocol details the sample preparation, instrumental analysis, and data processing steps.

Introduction

In pharmaceutical development, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Halogenated organic compounds are a significant class of pharmaceuticals, and their analysis often presents challenges due to potential matrix effects in complex biological samples. The use of stable isotope-labeled internal standards, such as deuterated compounds, is a widely accepted strategy to mitigate these challenges.[1][2]

This compound is a deuterated analog of a simple halogenated aromatic structure, making it a suitable internal standard for the analysis of various brominated and chlorinated pharmaceutical compounds. Its chemical properties ensure that it behaves similarly to the analyte of interest during extraction and chromatographic separation, while its distinct mass-to-charge ratio allows for clear differentiation by the mass spectrometer.[3] This application note provides a comprehensive protocol for the use of this compound in a representative bioanalytical method.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Halogena-X (hypothetical analyte)

-

This compound (Internal Standard, IS)

-

-

Solvents and Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Dichloromethane (GC grade)

-

Hexane (B92381) (GC grade)

-

Deionized water

-

Human plasma (sourced from a certified vendor)

-

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Sample Thawing: Thaw frozen human plasma samples and store them on ice.

-

Aliquoting: In a 2 mL microcentrifuge tube, add 200 µL of human plasma.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to each plasma sample.

-

Protein Precipitation: Add 600 µL of acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL glass tube.

-

Liquid-Liquid Extraction:

-

Add 5 mL of a hexane/dichloromethane (80:20, v/v) mixture to the supernatant.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

-

Organic Layer Collection: Transfer the upper organic layer to a new glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System

-

Mass Spectrometer: Agilent 5977A MSD

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injection Volume: 1 µL, splitless

-

Inlet Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Halogena-X ions: (hypothetical m/z values) 250, 252, 188

-

This compound ions: (exact m/z values would be determined experimentally) e.g., 262, 264, 183

-

Data Presentation

Table 1: Calibration Curve for Halogena-X in Human Plasma

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.058 ± 0.004 | 98.7 |

| 20 | 0.235 ± 0.015 | 101.2 |

| 50 | 0.591 ± 0.032 | 99.8 |

| 100 | 1.185 ± 0.061 | 100.5 |

| 250 | 2.998 ± 0.154 | 101.9 |

| 500 | 6.012 ± 0.310 | 99.3 |

Linear Range: 1-500 ng/mL, Correlation Coefficient (r²): >0.995

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=15) | Inter-day Accuracy (%) |

| Low | 3 | 4.5 | 103.1 | 6.2 | 101.5 |

| Medium | 75 | 3.1 | 98.9 | 4.8 | 99.7 |

| High | 400 | 2.8 | 101.2 | 4.1 | 100.8 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 88.5 | 95.2 |

| High | 400 | 91.2 | 97.1 |

Visualization of Experimental Workflow

Caption: Workflow for the quantification of Halogena-X in human plasma.

Discussion

The presented method demonstrates the effective use of this compound as an internal standard for the quantitative analysis of a model halogenated pharmaceutical compound in human plasma. The sample preparation procedure, combining protein precipitation and liquid-liquid extraction, provides a clean extract with high recovery rates.

The use of the deuterated internal standard is critical for achieving the high levels of precision and accuracy observed. It successfully compensates for any potential sample loss during the multi-step preparation process and corrects for variability in injection volume and instrument response. The method shows excellent linearity over the tested concentration range and meets the typical regulatory requirements for bioanalytical method validation.

Conclusion

This application note provides a detailed protocol for the use of this compound as an internal standard in a GC-MS method for the quantification of a halogenated pharmaceutical in human plasma. The method is shown to be accurate, precise, and robust, making it suitable for high-throughput analysis in a drug development setting. The principles and protocols outlined here can be adapted for the analysis of other similar halogenated organic compounds.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. [Determination of three brominated flame retardants in human serum using solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Application Notes and Protocols for 1-Bromo-2,3,5-trichlorobenzene-d2 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterated analog of 1-bromo-2,3,5-trichlorobenzene. Its deuteration makes it an ideal internal standard for quantitative analysis in various chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] As an internal standard, it is added in a known concentration to samples and calibration standards to correct for variations in sample preparation, injection volume, and instrument response. This ensures higher accuracy and precision in the quantification of target analytes.

This document provides detailed application notes and protocols for the recommended use of this compound as an internal standard, with a focus on the analysis of persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs).

Principle of Internal Standardization

The internal standard method involves adding a constant, known amount of a non-naturally occurring compound to all samples, calibration standards, and blanks. The internal standard should be chemically similar to the analytes of interest but chromatographically distinguishable. By comparing the response of the target analyte to the response of the internal standard, variations in the analytical process can be compensated for.

The logical workflow for using an internal standard is depicted below:

Caption: Workflow for quantitative analysis using an internal standard.

Recommended Concentration and Preparation of Standard Solutions

While the optimal concentration of an internal standard can be matrix and instrument-dependent, a general guideline is to add it at a concentration that is in the mid-range of the calibration curve for the target analytes. For the analysis of semi-volatile organic compounds, a typical concentration for internal standards is in the range of 20 to 40 µg/mL in the final extract.

Preparation of Stock and Working Solutions

1. Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of neat this compound.

-

Dissolve in a suitable solvent (e.g., isooctane, toluene, or dichloromethane) in a 10 mL volumetric flask.

-

This stock solution should be stored at ≤ 6°C in the dark.

2. Working Standard Solution (e.g., 20 µg/mL):

-

Prepare a working standard solution by diluting the stock solution. For example, to prepare a 20 µg/mL working standard, dilute 200 µL of the 1000 µg/mL stock solution to 10 mL with the appropriate solvent.

The following table summarizes the preparation of standard solutions:

| Standard Solution | Preparation Steps | Final Concentration |

| Stock Solution | Weigh 10 mg of neat standard, dissolve in 10 mL of solvent. | 1000 µg/mL |

| Working Standard | Dilute 200 µL of Stock Solution to 10 mL with solvent. | 20 µg/mL |

Experimental Protocol: Quantification of PCBs in Environmental Samples

This protocol provides a general procedure for the quantification of polychlorinated biphenyls (PCBs) in a solid matrix (e.g., soil or sediment) using this compound as an internal standard.

Sample Preparation and Extraction

-

Sample Homogenization: Homogenize the field sample to ensure representativeness.

-

Internal Standard Spiking: To a known weight of the sample (e.g., 10 g), add a precise volume of the this compound working standard solution (e.g., 100 µL of a 20 µg/mL solution to yield a final concentration of 200 ng/g in the sample).

-

Extraction: Perform extraction using an appropriate technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) with a suitable solvent (e.g., hexane/acetone mixture).

-

Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup

-

To remove interfering co-extracted substances, a cleanup step is often necessary. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges.

GC-MS Analysis

-

Instrument Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless injector at 280°C in splitless mode.

-

Oven Program: 100°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 10 min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

-

Data Acquisition: Monitor characteristic ions for the target PCBs and this compound.

The logical relationship for selecting the appropriate analytical method is outlined below:

Caption: Decision tree for analytical method selection.

Data Presentation

The following tables present hypothetical quantitative data for a calibration curve and sample analysis.

Table 1: Calibration Curve Data

| Calibration Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |

| 1 | 5 | 15,000 | 100,000 | 0.15 |

| 2 | 10 | 31,000 | 102,000 | 0.30 |

| 3 | 25 | 78,000 | 101,000 | 0.77 |

| 4 | 50 | 155,000 | 99,000 | 1.57 |

| 5 | 100 | 315,000 | 100,000 | 3.15 |

Table 2: Sample Analysis Data

| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Concentration (ng/g) |

| Sample 1 | 55,000 | 98,000 | 0.56 | 18.2 |

| Sample 2 | 120,000 | 103,000 | 1.17 | 38.5 |

| Blank | Not Detected | 101,000 | - | Not Detected |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of halogenated organic compounds. The recommended concentration should be optimized based on the specific application, but the guidelines provided in this document offer a solid starting point for method development. Adherence to proper sample preparation, cleanup, and instrumental analysis protocols is crucial for obtaining high-quality data.

References

Application Notes and Protocols for Spiking 1-Bromo-2,3,5-trichlorobenzene-d2 in Soil Samples

Introduction

This document provides a detailed protocol for the preparation and application of a 1-Bromo-2,3,5-trichlorobenzene-d2 (BTCB-d2) spiking solution for soil samples. BTCB-d2 is a deuterated internal standard commonly used in the analysis of chlorinated benzenes and other semi-volatile organic compounds in environmental matrices.[1] The use of a deuterated internal standard is a robust technique in analytical chemistry, particularly in conjunction with gas chromatography-mass spectrometry (GC/MS), to improve the accuracy and precision of quantitative analysis by correcting for variability in sample extraction, matrix effects, and instrument response.[2][3][4][5] This protocol is intended for researchers, scientists, and environmental professionals involved in the analysis of soil contaminants.

Data Presentation

Table 1: Stock and Spiking Solution Preparation

| Parameter | Specification |

| Internal Standard | This compound |

| Purity | >98% |

| Solvent | Methanol (Purge-and-trap grade) |

| Stock Solution Conc. | 1000 µg/mL |

| Spiking Solution Conc. | 10 µg/mL |

| Storage Conditions | 4°C in a tightly sealed amber vial |

Table 2: Example Spiking Levels and Quality Control Limits

| Sample Type | Soil Mass (g) | Spiking Volume (µL) | Final Concentration (ng/g) | Acceptance Criteria (% Recovery) |

| Method Blank | 10 | 100 | 100 | N/A |

| Matrix Spike | 10 | 100 | 100 | 70-130% |

| Matrix Spike Dup. | 10 | 100 | 100 | RPD <20% |

| Laboratory Control | 10 | 100 | 100 | 75-125% |

Experimental Protocols

1. Preparation of this compound Spiking Solution

This protocol outlines the preparation of a 10 µg/mL spiking solution from a 1000 µg/mL stock solution.

Materials:

-

This compound (≥98% purity)

-

Methanol (Purge-and-trap grade)

-

Class A volumetric flasks (1 mL, 10 mL, 100 mL)

-

Calibrated micropipettes

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Dissolve the compound in a small amount of methanol.

-

Bring the flask to volume with methanol.

-

Cap and invert the flask several times to ensure complete mixing.

-

Transfer the stock solution to an amber glass vial and store at 4°C.

-

-

Spiking Solution (10 µg/mL):

-

Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

Cap and invert the flask several times to ensure homogeneity.

-

Transfer the spiking solution to an amber glass vial and store at 4°C.

-

2. Soil Sample Spiking Protocol

This protocol describes the procedure for spiking soil samples with the prepared this compound solution. This procedure should be performed immediately prior to sample extraction and analysis.

Materials:

-

Homogenized soil sample

-

Prepared 10 µg/mL this compound spiking solution

-

Analytical balance

-

Calibrated micropipette

-

Extraction vessel (e.g., centrifuge tube, extraction thimble)

Procedure:

-

Accurately weigh 10.0 ± 0.1 g of the homogenized soil sample into an appropriate extraction vessel.

-

Using a calibrated micropipette, add 100 µL of the 10 µg/mL spiking solution directly onto the soil surface. This will result in a final concentration of 100 ng/g.

-

Allow the solvent to evaporate for approximately 30-60 seconds before proceeding with the extraction procedure.

-

Immediately proceed with the sample extraction method (e.g., sonication, Soxhlet, or pressurized fluid extraction) as specified by the analytical method being followed, such as those adapted from EPA methodologies for chlorinated hydrocarbons.[6][7][8]

Mandatory Visualization

Caption: Workflow for the preparation and spiking of this compound in soil samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. epa.gov [epa.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Application Notes and Protocols for 1-Bromo-2,3,5-trichlorobenzene-d2 in Water Contamination Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Bromo-2,3,5-trichlorobenzene-d2 as a surrogate or internal standard in the analysis of semi-volatile organic compounds (SVOCs) in water samples. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), a standard technique for the detection and quantification of trace-level organic contaminants.

Introduction

This compound is a deuterium-labeled analogue of 1-Bromo-2,3,5-trichlorobenzene.[1] In environmental analysis, stable isotope-labeled compounds are crucial for improving the accuracy and precision of quantitative methods.[2] When used as a surrogate or internal standard, this compound is added to water samples at a known concentration before preparation and analysis. Its chemical similarity to a range of halogenated SVOCs ensures that it behaves similarly to the target analytes during extraction, concentration, and chromatographic analysis. This allows for the correction of variations in analytical results that may arise from matrix effects or inconsistencies in sample processing, leading to more reliable and reproducible data.[3]

Core Applications

The primary application of this compound in water contamination studies is as a surrogate or internal standard for the quantification of SVOCs, such as:

-

Polychlorinated biphenyls (PCBs)

-

Polycyclic aromatic hydrocarbons (PAHs)

-

Phenols

-

Phthalates

-

Halogenated pesticides and herbicides